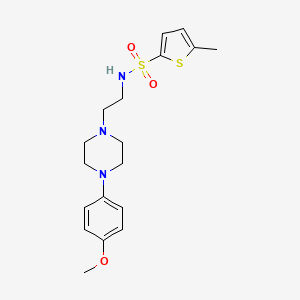

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a chemical entity that likely exhibits pharmacological activity given its structural features. The presence of a piperazine ring, a common moiety in pharmaceuticals, suggests potential interaction with biological targets such as receptors. The methoxyphenyl group may contribute to the compound's binding affinity and selectivity, while the sulfonamide group could be key for its solubility and metabolic stability.

Synthesis Analysis

Although the specific synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is not detailed in the provided papers, similar compounds have been synthesized for various purposes. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography, indicating that the synthesis of such compounds is feasible and can be tailored for specific applications .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which confirms the arrangement of atoms within the molecule and the conformation of the piperazine ring . These studies are crucial for understanding the three-dimensional shape of the molecule, which is a determinant of its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The piperazine ring is known to participate in reactions typical of secondary amines, while the methoxy group may be involved in demethylation reactions. The sulfonamide group is relatively stable but can undergo hydrolysis under certain conditions. The derivatization reagent mentioned in one study is designed to be removed after derivatization by acid treatment, suggesting that the compound can undergo specific chemical transformations post-synthesis .

Physical and Chemical Properties Analysis

Compounds with similar structures have been designed to possess suitable physicochemical properties for penetration into the brain, indicating that they are likely lipophilic with the ability to cross the blood-brain barrier. The affinities for various receptors, such as the 5-HT7 receptor, have been assessed, and some compounds exhibit nanomolar affinities, suggesting that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide may also display significant receptor binding . The physical properties such as solubility, stability, and distribution can be influenced by the sulfonamide group, which is known to improve water solubility and metabolic stability.

Scientific Research Applications

5-HT7 Receptor Antagonists

Compounds similar to the specified chemical have been prepared and evaluated as 5-HT7 receptor antagonists. For instance, a study identified compounds with IC50 values ranging from 12-580nM, demonstrating significant activity against 5-HT7 receptors, with one compound showing notable selectivity across different serotonin receptors (Yoon et al., 2008).

Multifunctional Agents for CNS Disorders

Further research has explored N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as either selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at treating complex diseases with a polypharmacological approach, with some compounds exhibiting distinct antidepressant-like and pro-cognitive properties, indicating their potential therapeutic value for CNS disorders (Canale et al., 2016).

β3-Adrenoceptor Agonists

Some piperazine sulfonamides have been identified as potent and selective β3-adrenoceptor agonists, a novel finding considering the tertiary amine nitrogen atom's role in their efficacy. These compounds could be valuable for treating β3-AR-mediated pathological conditions (Perrone et al., 2009).

Antimicrobial Agents

A series of novel derivatives have shown significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, compounds with dichloro substitution demonstrated potent inhibitory activity, highlighting their potential as antimicrobial agents (Krishnamurthy et al., 2011).

PPARpan Agonist Synthesis

An efficient synthesis of a potent PPARpan agonist has been described, involving a seven-step synthesis process. This compound is significant for its potential therapeutic applications, showcasing the versatility of sulfonamide compounds in medicinal chemistry (Guo et al., 2006).

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: alpha1A-, alpha1B-, and alpha1D-adrenergic receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This compound and its structurally similar derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The binding of this compound to the receptors can lead to changes in the receptor’s activity, which can result in various physiological effects.

Biochemical Pathways

The alpha1-adrenergic receptors, the targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide, are associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of this compound with the alpha1-adrenergic receptors can affect the biochemical pathways involving these neurotransmitters.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, this compound can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can lead to various physiological effects, depending on the specific subtype of the alpha1-adrenergic receptor that the compound interacts with.

properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-15-3-8-18(25-15)26(22,23)19-9-10-20-11-13-21(14-12-20)16-4-6-17(24-2)7-5-16/h3-8,19H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFZIYHXVLXTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)